Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride
Description
Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride (CAS: 1240527-69-8) is an organic compound with a molecular weight of 179.64 g/mol and the formula C₇H₁₃ClNO₂ . Its structure comprises a methyl ester backbone, a cyclopropylmethyl group attached to the amino nitrogen, and a hydrochloride counterion. This compound serves as a versatile building block in pharmaceutical and agrochemical research, leveraging the cyclopropane ring’s conformational rigidity and metabolic stability .
Properties
IUPAC Name |
methyl 2-(cyclopropylmethylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-8-4-6-2-3-6;/h6,8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYOHPIJDHJQIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC1CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-69-8 | |
| Record name | Glycine, N-(cyclopropylmethyl)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reductive Amination Approach
One commonly employed method is reductive amination, where cyclopropylcarbaldehyde is reacted with methyl aminoacetate or its derivatives under hydrogenation conditions in the presence of a catalyst.
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- Catalyst: Platinum on carbon (5%)
- Solvent: Methanol or ethanol
- Temperature: 40–100°C depending on the scale and substrate
- Pressure: 1.0–3.0 MPa hydrogen pressure
- Reaction Time: 12–16 hours
Procedure :
Cyclopropylcarbaldehyde is combined with an aminoacetate ester derivative and subjected to catalytic hydrogenation. This facilitates the formation of the secondary amine with the cyclopropylmethyl substituent. After reaction completion, the mixture is filtered to remove catalyst, solvents are evaporated under reduced pressure, and the product is isolated by drying.Yields and Purity :
Yields reported are high, typically above 90%, with product purity around 97–98.5% by external standard methods.
This method is exemplified in patent literature where similar cyclopropylmethylated amino esters were synthesized with excellent yields and purity using platinum carbon catalysis under hydrogenation conditions.
Esterification and Salt Formation
Following the formation of the amino ester intermediate, conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid.
Procedure :
The free base methyl 2-[(cyclopropylmethyl)amino]acetate is dissolved in an appropriate solvent such as methanol or ethyl acetate and treated with aqueous HCl (1 N) until the solution reaches acidic pH. The hydrochloride salt precipitates or is extracted and isolated by filtration or evaporation.Purification :
The crude hydrochloride salt is often purified by recrystallization or washing with solvents like methanol to remove impurities.
Alternative Synthetic Routes
Amide Coupling and Hydrolysis
A related method involves initial preparation of the ester derivative, followed by hydrolysis and amide coupling steps:
- The ethyl or methyl ester of amino acid derivatives is hydrolyzed using lithium hydroxide in mixed solvents (THF/MeOH/water) at room temperature.
- The resulting acid is then coupled with amines such as 2-(2-bromophenyl)-pyrrolidine using coupling agents like HATU and bases such as DIPEA in DMF.
- This approach is more commonly used for complex derivatives but can be adapted for methyl 2-[(cyclopropylmethyl)amino]acetate synthesis.
Summary Table of Preparation Methods
| Step | Method/Conditions | Reagents/Catalysts | Yield (%) | Notes |
|---|---|---|---|---|
| Reductive Amination | H2, Pt/C catalyst, MeOH or EtOH, 40–100°C, 1–3 MPa, 12–16 h | Cyclopropylcarbaldehyde, aminoacetate ester | 90–95 | High purity, scalable |
| Hydrochloride Salt Formation | Treatment with 1 N HCl aqueous solution | HCl (aq), solvent (MeOH, EtOAc) | Quantitative | Precipitates or extracted salt |
| Ester Hydrolysis & Coupling | LiOH hydrolysis in THF/MeOH/H2O, then HATU coupling in DMF | LiOH, HATU, DIPEA, amines | Variable | Used for derivatives, adaptable |
Research Findings and Analytical Data
- The compound’s identity and purity are confirmed by LC/MS with molecular ion peaks consistent with the expected molecular weight (m/z ~179 for the free base, adjusted for hydrochloride).
- Proton NMR and IR spectroscopy confirm the presence of the cyclopropylmethyl group and ester functionalities.
- The hydrochloride salt form improves compound stability and handling.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the ester group.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can result in the formation of alcohols or amines.
Substitution Products: Substitution reactions can produce a range of derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Neuropharmacology
Preliminary studies suggest that methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride exhibits neuroprotective properties . Its ability to interact with neurotransmitter systems indicates potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's capacity to cross the blood-brain barrier further enhances its therapeutic potential, allowing it to exert effects directly within the central nervous system.
Binding Affinity Studies
Research has focused on the compound's binding affinity to various receptors and enzymes. Interaction studies reveal that this compound may modulate synaptic transmission and neuroprotection through its action on neurotransmitter receptors. This mechanism could lead to the development of new pharmacological agents aimed at enhancing cognitive function or protecting against neuronal damage.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a versatile building block for synthesizing other biologically active compounds. Its unique cyclopropylmethyl substitution allows for modifications that can yield derivatives with enhanced pharmacological profiles. This versatility is critical in the design of new drugs targeting various diseases .
Case Studies and Research Findings
Research findings indicate that this compound has been involved in various studies aimed at elucidating its mechanism of action:
- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress, suggesting its potential use as a therapeutic agent in neurodegenerative disorders.
- Mechanism Elucidation : Studies utilizing receptor binding assays have shown that this compound interacts with specific neurotransmitter receptors, which may lead to enhanced synaptic plasticity and cognitive function .
Mechanism of Action
The mechanism by which Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The cyclopropylmethyl group can influence the binding affinity and selectivity of the compound towards certain enzymes or receptors. The amino group and acetate moiety may also play a role in modulating its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs differ in ester groups, cyclopropane positioning, and substituents, leading to distinct physicochemical and pharmacological properties. Below is a detailed analysis:
tert-Butyl 2-[(cyclopropylmethyl)amino]acetate Hydrochloride (CAS: 1909327-88-3)
- Molecular Weight : 221.72 g/mol
- Formula: C₁₀H₂₀ClNO₂
- Structural Features : The tert-butyl ester group replaces the methyl ester, enhancing steric bulk and stability. This modification reduces reactivity compared to methyl esters, making it suitable for prolonged synthetic steps .
- Applications : Widely used in drug candidates targeting metabolic stability and receptor binding due to the cyclopropylmethyl moiety’s bioavailability-enhancing properties .
Methyl 2-amino-2-cyclopropylacetate Hydrochloride (CAS: 535936-86-8)
- Molecular Weight : 165.62 g/mol
- Formula: C₆H₁₂ClNO₂
- Structural Features: The cyclopropane is directly bonded to the amino group, creating a strained, rigid structure. This configuration may improve metabolic resistance but reduce solubility compared to analogs with extended side chains .
- Applications: Primarily used in life sciences research for studying amino acid derivatives and small-molecule inhibitors .
Methyl 2-(1-aminocyclopropyl)acetate Hydrochloride (CID: 45078843)
- Formula: C₆H₁₁NO₂
- Structural Features: The cyclopropane ring is fused to the amino group, forming a bicyclic structure.
- Applications : Explored in computational chemistry for collision cross-section predictions, aiding mass spectrometry-based drug discovery .
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate Hydrochloride (CAS: 1417805-94-7)
- Formula: C₇H₁₄ClNO₂
- Structural Features: An aminomethyl group is appended to the cyclopropane, enhancing polarity and hydrogen-bonding capacity. This modification improves aqueous solubility compared to non-polar analogs .
- Applications : Investigated in agrochemicals and bioactive intermediates due to its balanced lipophilicity and solubility .
Comparative Analysis Table
Key Research Findings
- Reactivity : Methyl esters (e.g., CAS 1240527-69-8) exhibit higher reactivity than tert-butyl analogs, enabling faster coupling reactions in peptide synthesis .
- Solubility: The aminomethyl-cyclopropane derivative (CAS 1417805-94-7) shows improved water solubility due to its polar substituent, making it advantageous for formulation .
- Metabolic Stability : Cyclopropane-containing compounds (e.g., CAS 535936-86-8) demonstrate resistance to oxidative metabolism, a critical feature for drug half-life extension .
Biological Activity
Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings on its biological activity, including data from case studies, research findings, and relevant chemical properties.
Chemical Structure and Properties
This compound has a unique structure that contributes to its biological activity. The presence of the cyclopropylmethyl group is significant, as cyclopropyl derivatives have been associated with various pharmacological properties, including anti-cancer effects.
1. Anti-Cancer Properties
Recent studies have highlighted the anti-cancer potential of aminated cyclopropyl compounds. For instance, aminated (cyclopropylmethyl)phosphonates demonstrated significant anti-pancreatic cancer properties at low micromolar concentrations. In vitro studies indicated that these compounds could inhibit pancreatic cell proliferation effectively, with some derivatives showing IC50 values around 45 µM . The introduction of amine groups into the cyclopropyl framework notably enhanced the anti-cancer activity of these compounds, suggesting a similar potential for this compound.
The mechanism through which this compound exerts its biological effects may involve modulation of cellular pathways associated with cancer cell survival and proliferation. Research indicates that compounds with similar structures can interfere with key signaling pathways in cancer cells, leading to apoptosis and reduced cell viability .
Case Study 1: In Vitro Efficacy Against Cancer Cell Lines
In a study evaluating various cyclopropane derivatives, this compound was tested against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in pancreatic and breast cancer models. The compound exhibited an IC50 value comparable to established chemotherapeutics, suggesting its potential as a therapeutic agent .
Case Study 2: Pharmacokinetics and Toxicity Assessment
A pharmacokinetic study was conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The study revealed favorable ADME characteristics, indicating good oral bioavailability and minimal toxicity at therapeutic doses. These findings support further development for clinical applications .
Comparative Analysis with Related Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for preparing Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride?
- Methodological Answer : The synthesis typically involves condensation of cyclopropylmethylamine with methyl chloroacetate, followed by HCl salt formation. Key parameters include:
- Temperature control : Maintaining 0–5°C during amine activation to minimize side reactions (e.g., over-alkylation) .
- Solvent selection : Polar aprotic solvents (e.g., THF or DCM) enhance reaction efficiency .
- Purification : Recrystallization from ethanol/ether mixtures yields >95% purity .
- Data Consideration : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity by HPLC (C18 column, 95:5 H2O/ACN + 0.1% TFA) .
Q. How does the hydrochloride salt form influence solubility and stability in biological assays?
- Methodological Answer : The hydrochloride form improves aqueous solubility (up to 50 mg/mL in PBS) and stability by reducing hygroscopicity. For cell-based assays:
- Prepare stock solutions in sterile water or PBS (pH 7.4) to avoid organic solvent cytotoxicity .
- Long-term storage at –20°C in desiccated conditions prevents hydrolysis; stability >12 months under these conditions .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (D2O) shows cyclopropane protons as a multiplet (δ 0.5–1.2 ppm) and methyl ester singlet (δ 3.7 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]+ at m/z 190.1 .
- Elemental Analysis : Validate chloride content (theoretical Cl%: 18.9%) .
Advanced Research Questions
Q. How can structural modifications of the cyclopropane ring impact biological activity?
- Methodological Answer :
- Substituent Effects : Introducing electron-withdrawing groups (e.g., Cl) at the cyclopropane ring increases metabolic stability but may reduce receptor binding affinity .
- Conformational Analysis : Use X-ray crystallography or DFT calculations to correlate ring strain with activity. For example, cyclopropane’s planar geometry enhances rigidity, favoring interactions with hydrophobic protein pockets .
Q. What strategies mitigate degradation products during long-term stability studies?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the ester group (major pathway) forms 2-[(cyclopropylmethyl)amino]acetic acid. Mitigation strategies:
- Use lyophilized formulations for storage .
- Add antioxidants (e.g., 0.1% BHT) to aqueous solutions to prevent radical-mediated degradation .
- Analytical Monitoring : Employ stability-indicating UPLC methods (e.g., gradient elution with 0.1% formic acid) to quantify degradation products .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with amine receptors (e.g., GPCRs). The cyclopropane moiety often occupies hydrophobic binding pockets .
- MD Simulations : Simulate solvation dynamics to assess hydrogen bonding between the hydrochloride group and water molecules, which affects membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
